2-(1,3-Dithian-2-ylidene)-3-oxobutanamide
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Overview
Description
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide is an organic compound that features a 1,3-dithiane ring and an oxobutanamide group. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dithian-2-ylidene)-3-oxobutanamide typically involves the reaction of a 1,3-dithiane derivative with an appropriate oxobutanamide precursor. One common method is the acid-promoted thioacetalization of carbonyl compounds with 1,3-propanedithiol . This reaction is often carried out under solvent-free conditions to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts such as Lewis acids or Brönsted acids are commonly employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) with nickel (Ni) or rhodium (Rh) catalysts.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄
Reduction: H₂/Ni, H₂/Rh
Substitution: RLi, RMgX
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(1,3-Dithian-2-ylidene)-3-oxobutanamide exerts its effects involves its interaction with molecular targets through its functional groups. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents further oxidation and corrosion . In biological systems, its derivatives may inhibit enzyme activity by binding to the active site or interacting with key residues .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(1,3-Dithian-2-ylidene)-3-oxobutanamide is unique due to its specific combination of a 1,3-dithiane ring and an oxobutanamide group. This structure allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Properties
CAS No. |
836684-87-8 |
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Molecular Formula |
C8H11NO2S2 |
Molecular Weight |
217.3 g/mol |
IUPAC Name |
2-(1,3-dithian-2-ylidene)-3-oxobutanamide |
InChI |
InChI=1S/C8H11NO2S2/c1-5(10)6(7(9)11)8-12-3-2-4-13-8/h2-4H2,1H3,(H2,9,11) |
InChI Key |
ZRHKEKGBVLSYBV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=C1SCCCS1)C(=O)N |
Origin of Product |
United States |
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